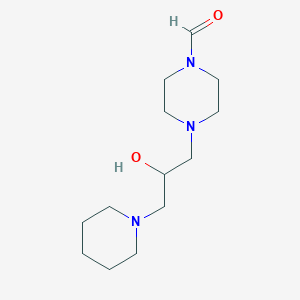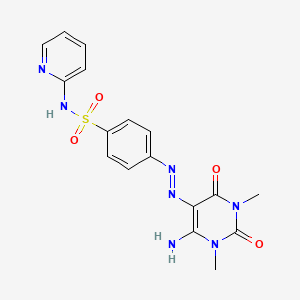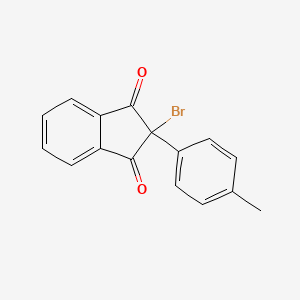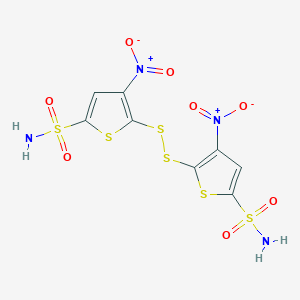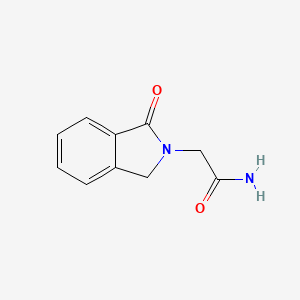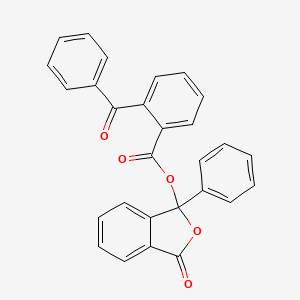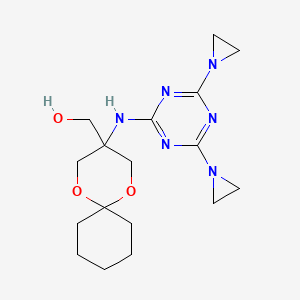
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol: is an organic compound that features a morpholine ring, a phenylthio group, and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of the Propanol Moiety: The final step involves the addition of the propanol moiety through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylthio group can be reduced to a phenyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylthio group are key functional groups that enable binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-butanol: Similar structure but with a butanol moiety instead of propanol.
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-ethanol: Similar structure but with an ethanol moiety instead of propanol.
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-methanol: Similar structure but with a methanol moiety instead of propanol.
Uniqueness
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanol moiety, in particular, influences its solubility, reactivity, and potential interactions with biological targets, distinguishing it from similar compounds with different alkyl chain lengths.
Propriétés
Numéro CAS |
6317-79-9 |
|---|---|
Formule moléculaire |
C19H23NO2S |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
3-morpholin-4-yl-1-(4-phenylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C19H23NO2S/c21-19(10-11-20-12-14-22-15-13-20)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2 |
Clé InChI |
AZTRQXRPMSNRGO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(C2=CC=C(C=C2)SC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


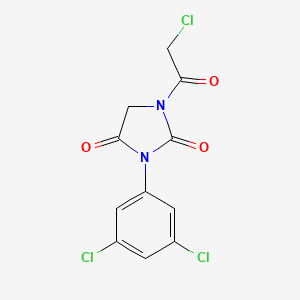
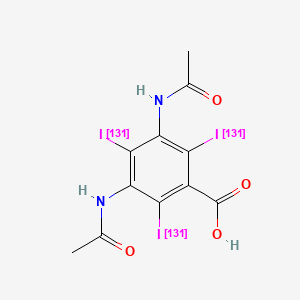
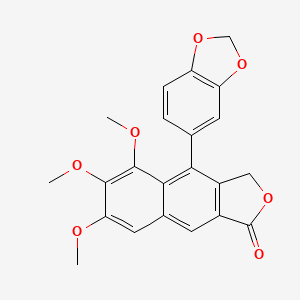

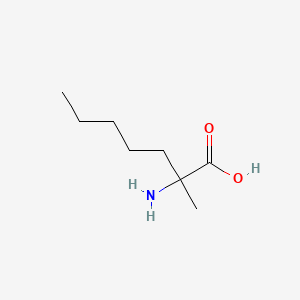
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
